3,4'-二己基-2,2'-联噻吩

描述

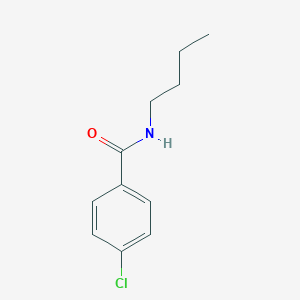

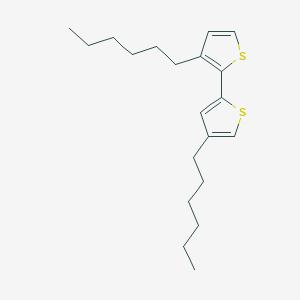

3,4’-Dihexyl-2,2’-bithiophene is a chemical compound with the molecular formula C20H30S2 and a molecular weight of 334.58 . It appears as a white to amber to dark green clear liquid .

Molecular Structure Analysis

The InChI code for 3,4’-Dihexyl-2,2’-bithiophene is1S/C20H30S2/c1-3-5-7-9-11-17-15-19 (22-16-17)20-18 (13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

3,4’-Dihexyl-2,2’-bithiophene has a boiling point of 165 °C/0.02 mmHg . Its specific gravity is 1.01 at 20/20°C , and its refractive index is 1.55 . The compound is sensitive to light, air, and heat .科学研究应用

Synthesis of Conjugated Oligomers

3,4’-Dihexyl-2,2’-bithiophene is used in the synthesis of discrete conjugated oligomers . It is added to a reaction mixture and undergoes various reactions to form the desired oligomers .

Organic Electronics

Compounds containing bithiophene motifs, such as 3,4’-Dihexyl-2,2’-bithiophene, are used in various fields of science and technology, including organic electronics . They are investigated in OLED , organic field-effect transistor , and solar cell technology .

Synthesis of Novel Bithiophene Derivatives

New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .

Synthesis of Thiophene Oligomer/Polymer

3,4’-Dihexyl-2,2’-bithiophene is used for synthesizing thiophene oligomer/polymer and block copolymer/small molecules with other building blocks such as perylene, triphenylamine and carbazoles .

Synthesis of Diverse 2,2’-Bithiophene Derivatives

A multifaceted strategy for the synthesis of diverse 2,2’-bithiophene derivatives has been developed, which includes the use of 3,4’-Dihexyl-2,2’-bithiophene .

Material Science

3,4’-Dihexyl-2,2’-bithiophene is used in material science, particularly in the development of new structures containing thiophene, bithiophene or oligothiophene motifs .

安全和危害

Users should wear suitable protective equipment when handling 3,4’-Dihexyl-2,2’-bithiophene. They should prevent the generation of vapour or mist and wash hands and face thoroughly after handling. The compound should be used with a ventilation, local exhaust if vapour or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .

属性

IUPAC Name |

3-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-15-19(22-16-17)20-18(13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQMKAFKIYUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=CC(=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463167 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dihexyl-2,2'-bithiophene | |

CAS RN |

135926-93-1 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,4'-Dihexyl-2,2'-bithiophene contribute to the performance of organic photovoltaic devices?

A1: 3,4'-Dihexyl-2,2'-bithiophene serves as a building block for electron-donating polymers used in organic photovoltaic devices []. In the study, it was incorporated into a copolymer with pyrene and benzothiadiazole derivatives. The resulting terpolymer, poly(50DHBT-co-20PYR-co-30BHBTBT), exhibited promising performance as the electron donor material in a photovoltaic device, achieving a maximum power conversion efficiency of 1.31% []. This highlights the potential of 3,4'-Dihexyl-2,2'-bithiophene-based polymers for developing efficient organic solar cells.

Q2: What are the key structural features of 3,4'-Dihexyl-2,2'-bithiophene relevant to its application in organic electronics?

A2: 3,4'-Dihexyl-2,2'-bithiophene features a bithiophene core, providing extended conjugation for efficient charge transport []. The hexyl side chains enhance solubility in organic solvents, crucial for solution-processing techniques commonly employed in device fabrication []. This combination of electronic and processing properties makes 3,4'-Dihexyl-2,2'-bithiophene a valuable building block for organic electronic materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)

![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)